Boc-D-his(dnp)-OH

Racemization suppression Boc-SPPS Histidine coupling

Boc-D-his(dnp)-OH is the optimal choice for Boc-strategy SPPS requiring D-histidine. The Dnp group is TFA-stable, unlike Trt-protected analogs, and confers a high kc/kr ratio (2400) for <2% racemization. Achieve high-fidelity D-His incorporation in therapeutic peptides and libraries. ≥98% purity and defined optical rotation support QC documentation.

Molecular Formula C17H19N5O8
Molecular Weight 421.4 g/mol
Cat. No. B15240569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-his(dnp)-OH
Molecular FormulaC17H19N5O8
Molecular Weight421.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
InChIInChI=1S/C17H19N5O8/c1-17(2,3)30-16(25)19-12(15(23)24)6-10-8-20(9-18-10)13-5-4-11(21(26)27)7-14(13)22(28)29/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24)/t12-/m1/s1
InChIKeyKPGVUOQMOHGHEW-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-his(dnp)-OH: Protected D-Histidine Building Block for Racemization-Sensitive Peptide Synthesis


Boc-D-his(dnp)-OH (Nα-tert-butyloxycarbonyl-Nim-2,4-dinitrophenyl-D-histidine) is a doubly protected D-histidine derivative used in solid-phase peptide synthesis (SPPS). The compound features a tert-butyloxycarbonyl (Boc) group on the α-amino nitrogen and a 2,4-dinitrophenyl (Dnp) moiety covalently attached to the imidazole side-chain nitrogen . The D-enantiomer configuration enables incorporation of D-histidine residues into peptides where stereochemical inversion is required for biological activity or metabolic stability, distinguishing it from the more common L-form .

Why Boc-D-his(dnp)-OH Cannot Be Substituted with Trt-Protected or Unprotected Histidine Analogs


Histidine residues in SPPS present unique synthetic challenges due to the nucleophilic and basic character of the imidazole side chain, which participates in undesired acylation, epimerization, and intramolecular catalysis during coupling [1]. Unprotected Nim in Boc-His-OH leads to substantial racemization at the α-carbon, compromising stereochemical integrity and final peptide purity [2]. While Trt protection (as in Boc-D-His(Trt)-OH) is widely used for Fmoc-based synthesis, the Trt group is acid-labile and cleaves under Boc deprotection conditions (TFA), rendering it incompatible with Boc-strategy SPPS . The Dnp group, by contrast, remains stable to TFA treatment used for iterative Boc removal, making Boc-D-his(dnp)-OH the functional equivalent for D-enantiomer histidine incorporation in Boc/Bzl synthesis workflows .

Quantitative Differential Evidence: Boc-D-his(dnp)-OH vs. In-Class Protected Histidine Derivatives


Dnp Protection Minimizes Racemization vs. Bzl, Tos, and Z Protecting Groups

Among four histidine imidazole protecting groups evaluated via pentachlorophenyl active ester racemization kinetics, the Dnp group conferred the highest coupling-to-racemization rate ratio (kc/kr), indicating superior stereochemical fidelity during peptide bond formation [1]. The study quantitatively established that racemization rate constants (kr) decrease with increasing electron-withdrawing ability of the imidazole protecting group. Consequently, the kc/kr value for Boc-His(Dnp)-OPcp was 2400, exceeding Z-His(Z)-OPcp (1300), Z-His(Tos)-OPcp (640), and Z-His(Bzl)-OPcp (10) [2].

Racemization suppression Boc-SPPS Histidine coupling

Dnp Protection Enables Racemization Suppression to <2% in DCC-HOObt Coupling Systems

In the manufacture of LH-RH analogs via fragment condensation, the combination of Nim-Dnp protection with the DCC-HOObt coupling system suppressed racemization to below 2% D-histidine formation [1]. The patent explicitly states: "The Table shows that only the use of DCC-HOObt and the Nim-Dnp-protection make it possible to repress racemization to a value below 2% of D-histamine" [2]. This represents the lowest reported racemization level for histidine coupling among the evaluated methodologies.

LH-RH peptide synthesis Racemization minimization DCC-HOObt coupling

84% Dnp Cleavage Under Standard Fmoc Deprotection Conditions Enables Combined Boc/Fmoc Strategies

Contrary to the assumption that Dnp is fully orthogonal to Fmoc deprotection, treatment with 20% piperidine in DMF removes 84% of the Dnp group from Nim-Dnp-histidine residues, as demonstrated via amino acid analysis of the GHALG pentapeptide [1]. The study concluded that "this Dnp cleavage becomes particularly important if the combined use of Boc/Bzl and Fmoc/tBu strategies is required in peptide synthesis" [2]. This partial lability under basic conditions represents a known limitation that must be factored into synthetic planning.

Combined Boc/Fmoc SPPS Dnp cleavage Orthogonal protection

Specifications for Analytical-Grade Procurement: ≥98.0% Purity and Defined Optical Rotation

Commercially available Boc-His(Dnp)-OH from major suppliers is characterized by TLC-determined purity of ≥98.0% and specific optical rotation [α]20/D +61±3° (c = 1% in ethyl acetate) . These specifications provide quantitative benchmarks for incoming quality control. Procurement of the D-enantiomer analog requires verification of the correct stereochemical configuration, as the L-form (CAS 25024-53-7) is far more widely catalogued and may be inadvertently substituted .

Analytical specifications Quality control Procurement standards

Optimal Application Scenarios for Boc-D-his(dnp)-OH Based on Differential Evidence


Boc-Strategy SPPS Requiring Minimal D-Histidine Racemization

In Boc/Bzl solid-phase peptide synthesis where D-histidine must be incorporated with high stereochemical fidelity, Boc-D-his(dnp)-OH is the evidence-supported choice. The Dnp group's electron-withdrawing character confers the highest coupling-to-racemization ratio (kc/kr = 2400) among evaluated imidazole protections , while the acid-stable nature of Dnp maintains side-chain protection throughout iterative TFA-mediated Boc removal cycles . This combination is unattainable with Trt-protected analogs, which deprotect under TFA conditions and therefore cannot be used in Boc-strategy SPPS .

Therapeutic Peptide Manufacturing with Stringent Purity Requirements

For GMP or GMP-like synthesis of therapeutic peptides containing D-histidine—such as LH-RH analogs or antimicrobial peptides—Boc-D-his(dnp)-OH enables sub-2% racemization when used with DCC-HOObt coupling systems . This quantitative benchmark directly supports regulatory filing justifications for protection strategy selection and provides documented evidence of stereochemical control that alternative histidine protections evaluated in the patent literature failed to match .

Chiral Integrity Verification in D-Amino Acid-Containing Peptide Libraries

When constructing peptide libraries incorporating D-histidine for stability or activity screening, the use of Boc-D-his(dnp)-OH (rather than the L-enantiomer) ensures the intended stereochemical configuration is installed . The ≥98.0% TLC purity specification and defined optical activity parameters support QC documentation for library quality assurance . The D-enantiomer designation prevents inadvertent substitution with the more widely stocked L-form (CAS 25024-53-7) .

Pure Boc/Bzl Synthesis Workflows Where Fmoc Deprotection Is Not Employed

Based on the evidence of 84% Dnp cleavage under 20% piperidine/DMF conditions , Boc-D-his(dnp)-OH is optimally deployed in workflows that do not include Fmoc deprotection steps. Pure Boc/Bzl synthesis—where side-chain deprotection occurs via HF or TFMSA at the conclusion of chain assembly—maximizes the protective benefit of the Dnp group without exposing it to nucleophilic bases that cause premature cleavage. Users planning combined Boc-Fmoc orthogonal strategies should either (a) design the sequence such that Dnp-protected histidine is installed after all Fmoc deprotections, or (b) select an alternative protection scheme.

Technical Documentation Hub

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